molecular formula C16H26N2O B2995759 N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide CAS No. 2411256-22-7

N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide

Cat. No.: B2995759
CAS No.: 2411256-22-7
M. Wt: 262.397
InChI Key: HOGCAPQTTGEULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a cyclobutyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The azepane ring is then functionalized with an ethyl group, followed by the introduction of the cyclobutyl group through a series of substitution reactions. The final step involves the formation of the but-2-ynamide moiety, which can be achieved through a coupling reaction with an appropriate alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-8-16(19)18(15-9-7-10-15)14-13-17-11-5-3-4-6-12-17/h15H,3-7,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGCAPQTTGEULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CCN1CCCCCC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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